N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of iodophenyl, pyrrole, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-iodobenzaldehyde with 1H-pyrrole-2-carbaldehyde, followed by cyclization with 4-amino-1,2,4-triazole under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
The uniqueness of N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine lies in its iodophenyl group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity is required .
Properties
IUPAC Name |
(E)-1-[1-(4-iodophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZOTYRYWWZBA-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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